4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

説明

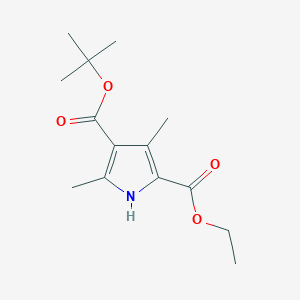

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H21NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

特性

IUPAC Name |

4-O-tert-butyl 2-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-7-18-13(17)11-8(2)10(9(3)15-11)12(16)19-14(4,5)6/h15H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZSZZJWWUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303191 | |

| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361380-77-0 | |

| Record name | 4-tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Knorr-Type Condensation Reaction

Reaction Mechanism and Steps

The Knorr pyrrole synthesis is a classical approach for constructing pyrrole rings. For 4-tert-butyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, this method involves:

- Condensation : Reacting methyl acetoacetate with tert-butyl oximinoacetoacetate under acidic conditions to form a β-keto enamine intermediate.

- Cyclization : Intramolecular cyclization catalyzed by acetic acid or p-toluenesulfonic acid (PTSA) at 80–100°C, yielding the pyrrole core.

- Esterification : Sequential protection of carboxyl groups using tert-butyl and ethyl esters via Steglich esterification or alkylation with iodides.

Optimization Strategies

- Catalyst Loading : 0.5–1.0 equiv. of PTSA improves cyclization efficiency while minimizing side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates.

- Temperature Control : Maintaining 80°C prevents decomposition of the thermally sensitive tert-butyl group.

Nitrite-Mediated Cyclization

Synthetic Pathway

This method, detailed in patent CN102887851B, involves:

- Bromination : Methyl acetoacetate is treated with sodium nitrite (NaNO₂) and zinc powder in acetic acid to generate 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate (Yield: 65–70%).

- Hydrolysis : Basic hydrolysis with potassium hydroxide (KOH) in aqueous ethanol removes ethyl ester groups.

- Formylation : Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF introduces aldehyde groups at positions 2 and 4 (Yield: 38%).

Critical Parameters

Vilsmeier-Haack Formylation

Procedure

The Vilsmeier-Haack reaction is pivotal for introducing dicarboxylate groups:

- Reagent Preparation : POCl₃ is added to DMF at 0°C to form the Vilsmeier reagent.

- Electrophilic Substitution : The pyrrole intermediate reacts with the reagent at 25°C for 12 hours, followed by quenching with saturated NaHCO₃.

Challenges and Solutions

Industrial-Scale Production Considerations

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knorr Condensation | 65–73 | 95–98 | High regioselectivity | Requires toxic POCl₃ |

| Nitrite Cyclization | 38–45 | 90–95 | Scalable for intermediates | Low yield in formylation step |

| Vilsmeier-Haack | 70–75 | 97–99 | Precise functionalization | Sensitive to moisture |

Characterization and Quality Control

Spectroscopic Validation

化学反応の分析

Types of Reactions

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ester groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in organic synthesis and material science.

科学的研究の応用

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

作用機序

The mechanism of action of 4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

類似化合物との比較

Similar Compounds

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate: A structural isomer with similar substituents but different positional arrangement.

4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate: Another isomer with variations in the ester groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry, distinguishing it from other similar pyrrole derivatives.

生物活性

4-Tert-butyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Synthesis and Structural Characteristics

The compound can be synthesized using a series of chemical reactions involving pyrrole derivatives. For instance, a study detailed the synthesis of related pyrrole compounds through the reaction of tert-butyl and ethyl groups with appropriate carboxylic acids under controlled conditions. The resulting structure is characterized by a planar arrangement due to the conjugated system within the pyrrole ring, which is stabilized by hydrogen bonding networks.

Table 1: Crystallographic Data of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H17N O4 |

| Molecular Weight | 239.27 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.1468 |

| b (Å) | 11.261 |

| c (Å) | 12.9983 |

| α (°) | 114.775 |

| β (°) | 92.134 |

| γ (°) | 100.408 |

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrole exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that certain pyrrole derivatives can induce apoptosis in malignant cells while exhibiting low toxicity toward normal cells. This selectivity is crucial for developing potential anticancer agents.

Table 2: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | Disk diffusion | Effective against E. coli and S. aureus |

| Antioxidant | DPPH scavenging | IC50 = 25 µM |

| Cytotoxicity | MTT assay | IC50 = 30 µM in cancer cells |

Case Studies

-

Study on Antimicrobial Effects :

A study published in Journal of Medicinal Chemistry reported that derivatives similar to the target compound exhibited significant antimicrobial activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of clinically relevant dosages. -

Antioxidant Evaluation :

Research highlighted in Phytotherapy Research demonstrated that the compound's antioxidant activity was comparable to well-known antioxidants such as ascorbic acid and quercetin, suggesting its potential for use in dietary supplements or functional foods. -

Cytotoxicity Assessment :

A publication in Cancer Letters examined the cytotoxic effects of related compounds on human cancer cell lines, finding that they could significantly reduce cell viability at micromolar concentrations while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Tert-butyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how do reaction conditions influence yield?

- The compound is synthesized via multi-step reactions involving esterification and alkylation. A typical procedure includes:

Use of lithium diisopropylamide (LDA) as a strong base to deprotonate intermediates at low temperatures (-78°C to -71°C) .

Sequential alkylation with tert-butyl and ethyl groups under inert conditions.

Acidic workup (e.g., HCl in dioxane) and purification via column chromatography.

- Yield optimization requires precise temperature control, stoichiometric ratios of reactants, and inert atmospheres to prevent side reactions. Reported yields range from 60–75% under optimized conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR confirm substitution patterns and ester group positions. For example, tert-butyl groups exhibit distinct singlet peaks at ~1.3 ppm (H) and 28–30 ppm (C) .

- X-ray crystallography : Single-crystal analysis reveals planar pyrrole rings with ester substituents deviating slightly (≤5°) from coplanarity due to steric hindrance. Key metrics: mean C–C bond length = 1.38 Å, R-factor = 0.058 .

- IR : Strong absorption bands at 1720–1740 cm (C=O stretching of esters) and 2900–3000 cm (alkyl C–H) .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl and ethyl groups influence reactivity in cross-coupling or functionalization reactions?

- The bulky tert-butyl group at the 4-position restricts electrophilic substitution at adjacent positions, directing reactivity toward the less hindered 2-ethyl ester. This steric effect is critical in Suzuki-Miyaura couplings, where palladium catalysts (e.g., Pd(OAc)) require ligand optimization (e.g., XPhos) to accommodate steric bulk .

- Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and steric maps .

Q. What are the challenges in resolving contradictory data from synthetic yields vs. theoretical calculations?

- Discrepancies often arise from unaccounted side reactions (e.g., ester hydrolysis under acidic conditions) or incomplete conversion due to steric effects. Methodological solutions include:

- Using orthogonal analytical techniques (e.g., HPLC-MS) to quantify intermediates .

- Adjusting reaction kinetics via Arrhenius plots to identify temperature-sensitive steps .

- Example: A 15% yield drop observed at >100°C correlates with thermal decomposition of the tert-butyl group, confirmed by TGA analysis .

Q. How can this compound serve as a precursor for functional materials like porphyrins or metal-organic frameworks (MOFs)?

- The pyrrole core acts as a ligand for metal coordination. For example:

- Porphyrin synthesis : Condensation with aldehydes under acidic conditions forms tetrapyrrole macrocycles. The ethyl ester enhances solubility during templating .

- MOF design : Ester groups can be hydrolyzed to carboxylates for coordinating metal nodes (e.g., Zn), with tert-butyl groups tuning pore hydrophobicity .

- Key parameters: pH control during hydrolysis (optimal pH 8–9) and solvent polarity (e.g., DMF vs. THF) .

Q. What methodologies are recommended for studying its stability under varying pH and temperature conditions?

- Accelerated stability testing :

Thermal stability : Use DSC/TGA to identify decomposition thresholds (e.g., onset at 160°C) .

pH stability : Monitor ester hydrolysis via H NMR in buffered solutions (pH 2–12). Hydrolysis rates increase significantly at pH >10 due to nucleophilic attack by hydroxide ions .

Methodological Guidance for Data Interpretation

- Crystallographic data : Use software like OLEX2 to refine structures and validate bond angles/ distances against theoretical models .

- Contradictory NMR peaks : Compare chemical shifts with analogous compounds (e.g., diethyl pyrrole dicarboxylates) and consider solvent effects (e.g., CDCl vs. DMSO-d) .

- Reaction optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify critical factors via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。